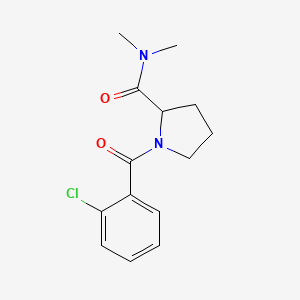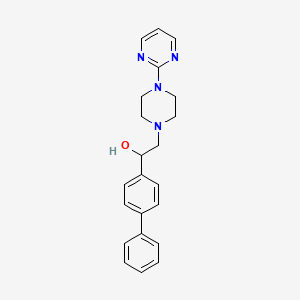![molecular formula C19H23N3O2 B7563614 N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide, commonly known as JNJ-40411813, is a novel drug compound that has shown promising results in scientific research. It belongs to the class of pyrimidine carboxamides and has been synthesized through a complex chemical process.
Mécanisme D'action
JNJ-40411813 acts as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the modulation of glutamate neurotransmission. By blocking the activity of mGluR2, JNJ-40411813 increases the release of glutamate in the brain, leading to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have a range of biochemical and physiological effects in preclinical models. It has been found to increase the levels of several neurotransmitters, including glutamate, dopamine, and norepinephrine, in the brain. It also enhances the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-40411813 has several advantages for lab experiments, including its high potency and selectivity for mGluR2. It is also relatively easy to synthesize and purify, making it a useful tool for studying glutamate neurotransmission. However, the drug has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on JNJ-40411813. One area of interest is the drug's potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of JNJ-40411813 in clinical trials. Another area of research is the development of novel analogs and derivatives of JNJ-40411813 with improved pharmacological properties. Finally, there is a need for more detailed studies on the mechanism of action of JNJ-40411813, including its effects on synaptic plasticity and neuronal signaling pathways.
Conclusion
In conclusion, JNJ-40411813 is a novel drug compound that has shown promising results in scientific research. It has a complex synthesis method and acts as a selective antagonist of mGluR2, leading to enhanced glutamate neurotransmission and improved cognitive function. JNJ-40411813 has potential therapeutic applications in neurological and psychiatric disorders and is a useful tool for studying glutamate neurotransmission in lab experiments. Further research is needed to determine the full extent of its pharmacological properties and potential clinical applications.
Méthodes De Synthèse
The synthesis of JNJ-40411813 involves a series of chemical reactions, including the condensation of 4-methoxyphenylacetonitrile with cyclopentanone, followed by cyclization with guanidine and subsequent alkylation with 2,4-dimethylpyrimidine-5-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
JNJ-40411813 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. The drug has also been tested for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-17(12-20-14(2)21-13)18(23)22-19(10-4-5-11-19)15-6-8-16(24-3)9-7-15/h6-9,12H,4-5,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBANQFMZFEGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2(CCCC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide](/img/structure/B7563538.png)
![2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7563542.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-imidazo[4,5-b]pyridin-3-ylpiperidin-1-yl)acetamide](/img/structure/B7563545.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7563558.png)
![6-[1-(1,3-dimethylpyrazole-4-carbonyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7563569.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![2-(3-fluorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563581.png)
![2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7563583.png)
![N-cyclopropyl-N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7563587.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl furan-2-carboxylate](/img/structure/B7563592.png)



![4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)